Oxytocin C-terminal tripeptide Acetate is a derivative of the neuropeptide oxytocin, which plays a significant role in various physiological processes, including childbirth and lactation. This compound specifically refers to the last three amino acids of the oxytocin molecule, modified with an acetate group. Oxytocin itself is synthesized in the hypothalamus and released by the posterior pituitary gland, functioning as a ligand for the oxytocin receptor and influencing social bonding, sexual reproduction, and maternal behaviors .
Oxytocin is naturally produced in mammals, synthesized from a precursor protein encoded by the OXT gene. The final active form of oxytocin is released into the bloodstream and acts on various tissues throughout the body . The C-terminal tripeptide represents a fragment of this hormone and can be synthesized through chemical methods for research and therapeutic purposes.
The synthesis of Oxytocin C-terminal tripeptide Acetate can be achieved through solid-phase peptide synthesis (SPPS), which involves building the peptide chain step-by-step on a solid support. This method allows for precise control over the sequence and modifications of amino acids.
Technical Details:
The molecular formula for Oxytocin C-terminal tripeptide Acetate is with a molecular weight of approximately 344.41 g/mol . The structure includes:
The compound's structural integrity can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformation and purity.
The synthesis of Oxytocin C-terminal tripeptide Acetate involves several key reactions:
Technical Details:
Oxytocin C-terminal tripeptide Acetate acts primarily by binding to oxytocin receptors located in various tissues including the uterus and brain. Upon binding:
Research has shown that oxytocin receptor activation results in increased intracellular calcium levels, which is critical for muscle contraction and neurotransmitter release .
Oxytocin C-terminal tripeptide Acetate has several applications in scientific research:
This detailed examination highlights the significance of Oxytocin C-terminal tripeptide Acetate across various scientific fields, emphasizing its role as both a biological entity and a research tool.
The crystalline structure of oxytocin’s C-terminal tripeptide (PLG-NH₂) complexed with 0.5 equivalents of water (L-Pro-L-Leu-Gly-NH₂·0.5H₂O) reveals a well-defined β-turn conformation stabilized by intramolecular hydrogen bonding and hydration. X-ray diffraction studies show that the peptide backbone adopts a Type II β-turn topology, characterized by:
The crystalline lattice incorporates structural water molecules that bridge adjacent tripeptide units. Each water molecule forms hydrogen bonds with:
Vibrational spectroscopic analyses confirm the β-turn propensity of the PLG-NH₂ tripeptide and identify key signatures for structural diagnosis:
Table 1: Vibrational Signatures of PLG-NH₂ Tripeptide
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| FT-IR (Solid) | 1680 cm⁻¹ (strong) | Amide I: β-turn C=O stretch |
| 1645 cm⁻¹ (shoulder) | Hydrated carbonyl | |
| Raman (Solution) | 1675 cm⁻¹ (polarized) | Type II β-turn conformation |
| ¹³C NMR (DMSO-d₆) | δ 172.8 (Pro C=O) | Trans-prolyl bond |
| δ 169.5 (Leu C=O) | Solvent-exposed carbonyl |
The amide I band at 1680 cm⁻¹ in FT-IR spectra is characteristic of β-turn secondary structures, distinct from α-helix (1650–1660 cm⁻¹) or β-sheet (1620–1640 cm⁻¹) signatures. Proline’s cyclic structure constrains the φ angle to –60°, enforcing the β-turn geometry. ¹³C NMR solvent titration studies in chloroform, DMSO, and water reveal that the carbonyl chemical shifts of Pro¹ and Leu² exhibit < 1 ppm variation, indicating conformational stability across environments. In contrast, Gly³ C=O displays Δδ > 2 ppm due to hydration-sensitive exposure [1] [8].
The persistence of β-turn signatures in solution suggests biological relevance, as this conformation may facilitate receptor recognition. Molecular dynamics simulations indicate the turn is stabilized by n→π* orbital interactions between Pro¹ C=O and Gly³ C=O, reducing conformational entropy [8].
The C-terminal tripeptide (PLG-NH₂ in oxytocin; PPG-NH₂ in vasopressin) is highly conserved across vertebrate neurohypophysial hormones, suggesting critical functional roles:
Table 2: C-Terminal Sequences of Vasopressin/Oxytocin Family Neuropeptides
| Species/Group | Peptide | C-Terminal Sequence | Conservation |
|---|---|---|---|
| Human Oxytocin | CYIQNCPLG-NH₂ | -PLG-NH₂ | 100% |
| Human Vasopressin | CYFQNCPRG-NH₂ | -PRG-NH₂ | 100% |
| Lamprey Vasotocin | CYIQNCPRG-NH₂ | -PRG-NH₂ | 100% |
| Insect Inotocin | CLITNCPRG-NH₂ | -PRG-NH₂ | 90%* |
*Conservation of Arg⁸-Gly⁹-NH₂ motif [2] [9]
Despite divergent physiological functions (oxytocin in parturition/lactation; vasopressin in osmoregulation), both hormones retain the C-terminal glycinamide and a penultimate hydrophobic residue (Leu/Arg). Mutagenesis studies confirm that Gly⁹ amidation is essential for receptor activation, as deamidated analogs show >100-fold reduced affinity. The tripeptide’s structural autonomy is evidenced by its ability to adopt β-turn conformations independently of the N-terminal cyclic domain [2] [6].
Cryo-EM structures of oxytocin-bound receptors reveal that the C-terminal tripeptide anchors to extracellular loop 2 (ECL2) via:
In vasopressin V₂ receptors, the Arg⁸ side chain forms a salt bridge with Glu²⁸⁷ (ECL3), explaining the receptor’s selectivity for vasopressin over oxytocin. The tripeptide acetate derivative (PLG-NH-acetate) mimics this interaction, as acetate ion occupies the anion-binding site typically engaged by Arg⁸’s guanidinium group [5] [6].
Modified C-terminal tripeptides exhibit cognition-enhancing properties in rodent models of amnesia, though mechanisms remain elusive. Key structural determinants include:
Despite these advances, tripeptides alone cannot fully activate oxytocin receptors due to the absence of the N-terminal disulfide ring, which engages the receptor’s transmembrane core (e.g., Tyr²OT–Asp²⁹⁷ interaction). This explains why PLG-NH₂ functions as a partial agonist or allosteric modulator rather than a full mimetic [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: